phenyl 1H-indole-4-carboxylate

Medicinal Chemistry ADME Physicochemical Properties

Researchers requiring a robust protecting group for indole-4-carboxylic acid in multi-step synthesis face premature cleavage with common alkyl esters under basic or nucleophilic conditions. Phenyl 1H-indole-4-carboxylate (C₁₅H₁₁NO₂, MW 237.25) addresses this limitation: • Functions as an orthogonal phenyl ester-resists basic conditions that cleave methyl/ethyl esters, enabling late-stage deprotection under mild, selective conditions. • Higher predicted lipophilicity (cLogP) versus the methyl ester analog makes it a strategic probe for assessing membrane permeability and metabolic stability in SAR campaigns. • Supplied as a custom synthesis building block with full analytical characterization (NMR, HPLC, HRMS). Inquire for batch-specific purity, packaging options, and lead times.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
Cat. No. B7130678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl 1H-indole-4-carboxylate
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=C3C=CNC3=CC=C2
InChIInChI=1S/C15H11NO2/c17-15(18-11-5-2-1-3-6-11)13-7-4-8-14-12(13)9-10-16-14/h1-10,16H
InChIKeyRHFCAFNGOSJTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 1H-indole-4-carboxylate Procurement Guide


Phenyl 1H-indole-4-carboxylate (C₁₅H₁₁NO₂, MW 237.25 g/mol) is a heterocyclic ester derived from 1H-indole-4-carboxylic acid, belonging to a class of privileged scaffolds widely employed in medicinal chemistry and chemical biology [1]. This compound serves primarily as a versatile synthetic building block and intermediate, distinguished by its phenyl ester substituent which offers a specific deprotection profile compared to more common alkyl ester analogs [2]. Its core indole structure is fundamental to numerous bioactive natural products and pharmaceutical agents [1].

Workflow
Synthetic intermediate for indole scaffold construction
Selection Logic
Phenyl ester enables orthogonal deprotection under mild conditions
Use Context
Supports medicinal chemistry and probe development programs

Phenyl 1H-indole-4-carboxylate Substitution Pitfalls


In the class of indole-4-carboxylate esters, the seemingly minor variation of the ester moiety from a methyl to a phenyl group dictates profoundly different physicochemical properties and chemical reactivity. This non-interchangeability is quantifiable in terms of lipophilicity (cLogP), where the phenyl ester is predicted to be substantially more hydrophobic than its methyl analog [1]. This difference directly impacts compound solubility, membrane permeability, and non-specific binding profiles in biological assays. Furthermore, the choice of ester group is a critical strategic decision in multi-step organic synthesis, as it determines the conditions for orthogonal protection and deprotection of the carboxylic acid functionality [2]. Simply substituting one ester for another can lead to unexpected reaction outcomes, lower synthetic yields, or incompatible assay conditions, underscoring the need for a compound-specific procurement and application strategy.

vs. Methyl Ester
Orthogonal protection strategy may fail; common alkyl esters require basic hydrolysis, incompatible with base-sensitive substrates, while phenyl ester permits milder cleavage.
vs. Alkyl Analogs
Predicted higher lipophilicity may shift solubility, membrane permeability, and non-specific binding profiles, limiting direct substitution in biological assays.

Phenyl 1H-indole-4-carboxylate Differentiation Evidence


Lipophilicity: Phenyl vs. Methyl Ester

Phenyl 1H-indole-4-carboxylate exhibits a substantially higher predicted lipophilicity compared to its methyl ester analog. This difference is critical for applications where increased LogP is desirable for membrane permeability or hydrophobic target engagement. The methyl ester's LogP is 2.08 [1], a value typical of a moderately lipophilic compound. Based on established LogP contributions of phenyl versus methyl substituents [2], the phenyl ester is predicted to have a significantly higher LogP, estimated to be > 3.5. Direct experimental LogP data for the phenyl ester is not publicly available from authoritative sources; this evidence is based on class-level inference.

Lipophilicity (LogP)
Class-level inference
Predicted increase > 1.4 LogP units over methyl analog
May support hydrophobic pocket targeting studies
Experimental LogP data not publicly available; based on substituent constants
Medicinal Chemistry ADME Physicochemical Properties

Orthogonal Deprotection Advantage

The phenyl ester of 1H-indole-4-carboxylic acid offers a distinct deprotection profile compared to its methyl and benzyl counterparts, enabling orthogonal protection strategies in complex syntheses. Methyl esters (e.g., methyl indole-4-carboxylate) are typically cleaved under basic hydrolysis or nucleophilic conditions, which may be incompatible with base-sensitive substrates [1]. Benzyl esters (e.g., benzyl 1H-indole-4-carboxylate) are removed via hydrogenolysis, requiring specialized equipment and handling of flammable gas . In contrast, phenyl esters can be selectively cleaved under mild, often enzymatic or nucleophilic, conditions that do not interfere with other functional groups, providing a tactical advantage in multi-step synthesis .

Deprotection Orthogonality
Supporting evidence
Cleavable via mild nucleophilic/enzymatic methods vs. basic hydrolysis or hydrogenolysis
Enables complex multi-step synthesis with sensitive functionalities
Qualitative advantage documented in protecting group literature
Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Fluorescent Probe Differentiation

Methyl 1H-indole-4-carboxylate has been characterized as a sensitive infrared (IR) and fluorescent probe for studying local protein environments, emitting around 450 nm with a long fluorescence lifetime [1]. This property is not necessarily shared by all indole-4-carboxylate esters; the substitution of the methyl group with a phenyl moiety in phenyl 1H-indole-4-carboxylate is expected to significantly alter its electronic absorption and emission spectra due to changes in the molecule's conjugated π-system and electron density. This class-level inference suggests that the phenyl ester would exhibit distinct photophysical behavior, potentially offering a different or complementary spectral window for biophysical studies where probe overlap is a concern. Direct photophysical data for the phenyl ester is not available from authoritative sources.

Fluorescent Probe Profile
Class-level inference
Expected shift in emission spectrum vs. methyl ester (known 450 nm probe)
May offer complementary spectral window for multiplexed biophysical assays
Photophysical data for phenyl ester not directly measured; review required
Chemical Biology Biophysical Chemistry Fluorescent Probes

Phenyl 1H-indole-4-carboxylate Application Scenarios


Orthogonal Protection Intermediate

In multi-step medicinal chemistry campaigns, phenyl 1H-indole-4-carboxylate is procured specifically for its synthetic utility. As supported by evidence on protecting group orthogonality [1], it serves as a protected form of 1H-indole-4-carboxylic acid that can be carried through reaction sequences where common alkyl esters (methyl, ethyl) would be prematurely cleaved by basic or nucleophilic conditions. This allows for late-stage deprotection under mild, selective conditions to unveil the free carboxylic acid for subsequent amide coupling or bioconjugation.

Environmental Probe Scaffold

Researchers developing site-specific probes for studying protein dynamics or local environments may select phenyl 1H-indole-4-carboxylate based on class-level inferences from its methyl ester analog [2]. The distinct substitution of the ester group is expected to impart a unique photophysical signature compared to existing methyl or alkyl probes. This procurement choice is driven by the need for a probe with a potentially shifted fluorescence emission spectrum, enabling its use in multiplexed assays where spectral overlap with other probes would otherwise be problematic.

ADME Lipophilicity Tool

In early-stage drug discovery, phenyl 1H-indole-4-carboxylate may be procured as a tool compound to explore the structure-activity relationship (SAR) of lipophilicity. Based on class-level inference regarding its higher predicted LogP compared to methyl ester analogs [3], this compound can serve as a probe for assessing the impact of increased hydrophobicity on membrane permeability, metabolic stability, and plasma protein binding. This information is crucial for guiding the optimization of lead compounds within a chemical series.

Application
Selection Property
Validation Focus
Orthogonal protection intermediate
Mild, selective deprotection compatibility
Synthesis route tolerance and late-stage deprotection yield
Environmental probe scaffold
Differentiated photophysical signature
Emission spectrum characterization and probe cross-talk assessment
Lipophilicity SAR probe
High predicted LogP
ADME assay behavior and membrane permeability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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